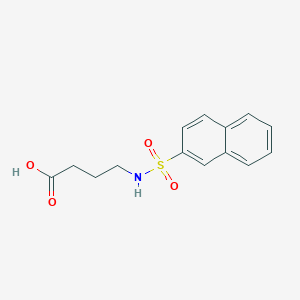
4-(Naphthalene-2-sulfonamido)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Naphthalene-2-sulfonamido)butanoic acid is a sulfonamide compound . It has a molecular weight of 293.34 and its molecular formula is C14H15NO4S .
Molecular Structure Analysis
The molecular structure of this compound consists of a naphthalene ring, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . Attached to this naphthalene ring is a sulfonamide group and a butanoic acid group .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 100-101 degrees Celsius .Applications De Recherche Scientifique
Molecular Imaging and Apoptotic Cell Targeting
4-(Naphthalene-2-sulfonamido)butanoic acid, as part of the ApoSense family, exhibits selective targeting and accumulation in cells undergoing apoptotic cell death. Its application extends to molecular imaging, particularly for monitoring anti-apoptotic drug treatments. Research shows the synthesis and investigation of a fluorine-18-radiolabeled analog for positron emission tomography studies, highlighting its potential in medical diagnostics and therapeutic monitoring (Basuli et al., 2012).
Protein Binding and Spectral Analysis
Studies utilizing naphthalene sulfonamide derivatives, including similar compounds, have been employed to explore the binding interactions with proteins such as bovine serum albumin. These interactions are crucial for understanding drug-protein dynamics and developing more efficient drug delivery systems. Techniques like fluorescent probe analysis offer insights into the nature of these bindings, indicating hydrophobic interactions and the potential for targeted drug design (Jun et al., 1971).
Structural and Chemical Analysis
Synthesis and characterization studies of sulfonamide compounds, including 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, provide foundational knowledge on the chemical and physical properties of these molecules. Such research underpins further applications in materials science and pharmacology, offering detailed insights through techniques like X-ray diffraction and DFT studies (Sarojini et al., 2012).
Environmental and Industrial Applications
Research into the degradation pathways of naphthalene sulfonate derivatives, such as the azo dye intermediate 1-diazo-2- naphthol-4-sulfonic acid, informs environmental management strategies. Understanding these pathways aids in the development of treatment methods for industrial wastewater, highlighting the significance of these compounds in ecological conservation efforts (Zhu et al., 2012).
Safety and Hazards
The safety information for 4-(Naphthalene-2-sulfonamido)butanoic acid includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
4-(naphthalen-2-ylsulfonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c16-14(17)6-3-9-15-20(18,19)13-8-7-11-4-1-2-5-12(11)10-13/h1-2,4-5,7-8,10,15H,3,6,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRVKIZPJPPOED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}oxane-4-carboxamide](/img/structure/B2644495.png)


![6-Chloro-2-methyl-5-nitroimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B2644502.png)


![3-methylphenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B2644508.png)
![(3Z)-3-{[(4-chloro-2-methoxy-5-methylphenyl)amino]methylidene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2644509.png)
![2-(3,4-dimethoxyphenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2644510.png)

![4-(benzenesulfonyl)-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine](/img/structure/B2644512.png)


